CTPS1 Inhibitory Potency of 18 nM Differentiates the Compound from Generic Benzothiazole Derivatives That Lack CTPS1 Activity
The title compound inhibits recombinant mouse CTPS1 with an IC50 of 18 nM in a radiometric filter-binding (RFMS) assay, measured after 10 min enzyme-inhibitor preincubation followed by 30–60 min substrate incubation . In contrast, the prototype benzothiazole FAAH inhibitor compound 3 (piperidine-containing scaffold) and its optimized analog 16j are profiled solely on FAAH and lack any reported CTPS1 activity . This establishes the butyl(methyl)sulfamoyl substitution as a key determinant for CTPS1 engagement, distinguishing the title compound from FAAH-selective benzothiazoles that show no cross-reactivity with CTPS1.
| Evidence Dimension | CTPS1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 18 nM (mouse CTPS1, RFMS assay, 10 min preincubation, 30–60 min substrate incubation) |
| Comparator Or Baseline | Compound 3 (Wang et al. 2009): not tested on CTPS1; FAAH IC50 <10 nM. Compound 16j: FAAH IC50 <1 nM, CTPS1 not tested. |
| Quantified Difference | Not calculable (different target panel); qualitative differentiation: exclusive CTPS1 engagement by target compound vs. exclusive FAAH engagement by comparators |
| Conditions | Recombinant mouse CTPS1; RFMS assay; preincubation 10 min at ambient temperature; substrate addition followed by 30–60 min measurement (BindingDB BDBM50609673) |
Why This Matters
For researchers screening against CTPS1, the 18 nM IC50 provides a validated potency benchmark absent in FAAH-optimized benzothiazole analogs, enabling rational selection of a CTPS1-active scaffold rather than repurposing an FAAH-selective compound that would yield false negatives.
- [1] BindingDB Entry BDBM50609673 / ChEMBL ID CHEMBL5267968. Inhibition of mouse CTPS1. University of California San Diego. https://bdb8.ucsd.edu/bindingdb/chemsearch/uniprot/AC/Lookup/compound?query=BDBM50609673 View Source
- [2] Wang X, et al. Synthesis and evaluation of benzothiazole-based analogues as novel, potent, and selective fatty acid amide hydrolase inhibitors. J Med Chem. 2009;52(1):170-80. PMID: 19072118. View Source
